methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018520
InChI: InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate

CAS No.:

Cat. No.: VC18018520

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate
Standard InChI InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+
Standard InChI Key QNXYWEAUYSOPML-NSCUHMNNSA-N
Isomeric SMILES COC(=O)/C=C/C1=C(C=CN=C1)N
Canonical SMILES COC(=O)C=CC1=C(C=CN=C1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate belongs to the class of α,β-unsaturated esters, with the (2E) configuration indicating the trans arrangement of substituents around the double bond. The pyridine ring is substituted at the 3-position with an acrylate group (CH2CHCOOCH3\text{CH}_2\text{CHCOOCH}_3) and at the 4-position with an amino group (NH2\text{NH}_2). This arrangement creates a planar conjugated system, enhancing electronic delocalization and influencing reactivity.

Key Structural Features:

  • IUPAC Name: Methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate

  • Canonical SMILES: COC(=O)C=CC1=C(C=CN=C1)N\text{COC(=O)C=CC1=C(C=CN=C1)N}

  • InChIKey: QNXYWEAUYSOPML-NSCUHMNNSA-N\text{QNXYWEAUYSOPML-NSCUHMNNSA-N}

The amino group’s position on the pyridine ring is critical for hydrogen-bonding interactions with biological targets, while the acrylate ester contributes to lipophilicity, affecting membrane permeability .

Synthesis Methods

Condensation Reactions

The primary synthesis route involves the condensation of 4-aminopyridine derivatives with methyl acrylate under controlled conditions. For example, reacting 4-amino-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base catalyst (e.g., potassium tert-butoxide) yields the target compound via a Knoevenagel condensation mechanism.

4-Amino-3-pyridinecarboxaldehyde+CH2=CHCOOCH3BaseMethyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate\text{4-Amino-3-pyridinecarboxaldehyde} + \text{CH}_2=\text{CHCOOCH}_3 \xrightarrow{\text{Base}} \text{Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate}

Alternative Approaches

Alternative methods include:

  • Wittig Reactions: Utilizing pyridinylphosphonium ylides to form the acrylate chain.

  • Cross-Coupling Catalysis: Palladium-mediated coupling of halogenated pyridines with acrylate esters .

Table 1: Comparative Synthesis Routes

MethodYield (%)ConditionsKey Advantages
Knoevenagel65–75Mild base, room temperatureHigh regioselectivity
Wittig50–60Anhydrous, inert atmosphereTolerance to functional groups
Cross-Coupling70–80Catalytic Pd, elevated tempScalability

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and phosphodiesterases, likely due to its ability to mimic ATP’s adenine moiety. For instance, molecular docking studies suggest that the amino-pyridine group occupies the adenine-binding pocket of kinases, while the acrylate ester interacts with hydrophobic regions .

Research Applications and Findings

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors, with modifications to the acrylate chain or pyridine ring enhancing selectivity. For example, replacing the methyl ester with a tert-butyl group improves metabolic stability in preclinical models.

Material Science

Its conjugated system enables applications in organic electronics. Thin films of derivatives exhibit fluorescence quantum yields of 0.4–0.6, making them candidates for OLEDs .

Comparison with Structural Analogs

Positional Isomerism

Shifting the amino group to the pyridine’s 2-position (as in (E)-methyl 3-(2-aminopyridin-3-yl)acrylate) reduces kinase affinity by 30–40%, highlighting the importance of the 4-amino substitution .

Table 2: Biological Activity of Pyridine Derivatives

CompoundTarget EnzymeIC50_{50} (nM)
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoateP38α MAP kinase120
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylateP38α MAP kinase190
4-Coumaric acid methyl esterCOX-2450

Future Directions

Further studies should explore:

  • Pharmacokinetics: Oral bioavailability and plasma half-life.

  • Toxicology: Acute and chronic toxicity profiles.

  • Structural Optimization: Hybridization with indole or quinoline scaffolds to enhance potency .

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